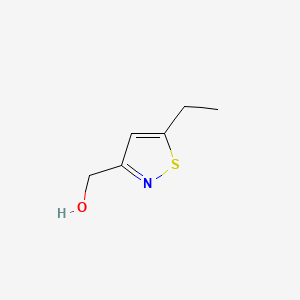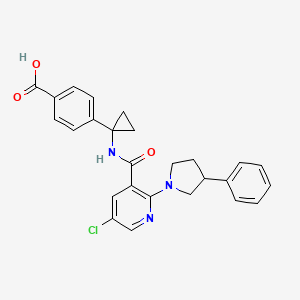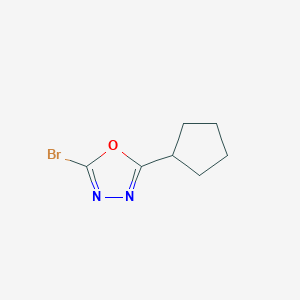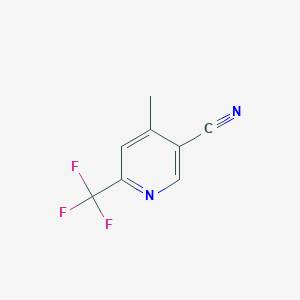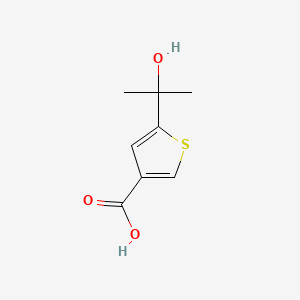
2-(2,6-Dioxo-3-piperidyl)-4-(hydroxymethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dioxo-3-piperidyl)-4-(hydroxymethyl)isoindoline-1,3-dione is a complex organic compound with a unique structure that includes both piperidyl and isoindoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-3-piperidyl)-4-(hydroxymethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindoline derivatives with piperidyl compounds under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dioxo-3-piperidyl)-4-(hydroxymethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines
Applications De Recherche Scientifique
2-(2,6-Dioxo-3-piperidyl)-4-(hydroxymethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes investigations into its effects on cellular pathways and its potential as a drug candidate.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(2,6-Dioxo-3-piperidyl)-4-(hydroxymethyl)isoindoline-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Dioxo-3-piperidinyl)-5-(7-hydroxyheptyl)-1H-isoindole-1,3(2H)-dione
- 2-(2,6-dioxo-3-piperidyl)-5-(pentylamino)isoindoline-1,3-dione
- 2-(2,6-dioxo-3-piperidyl)-5-[3-(methylamino)butylamino]isoindoline-1,3-dione
Uniqueness
Compared to similar compounds, 2-(2,6-Dioxo-3-piperidyl)-4-(hydroxymethyl)isoindoline-1,3-dione stands out due to its specific functional groups and structural configuration
Propriétés
Formule moléculaire |
C14H12N2O5 |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(hydroxymethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H12N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,9,17H,4-6H2,(H,15,18,19) |
Clé InChI |
AUEAVFYOHITDGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


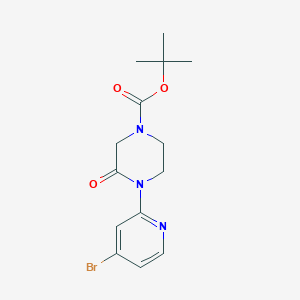
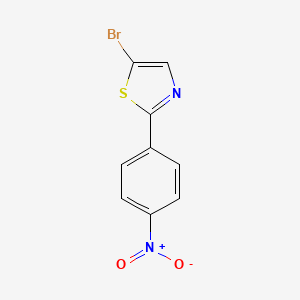
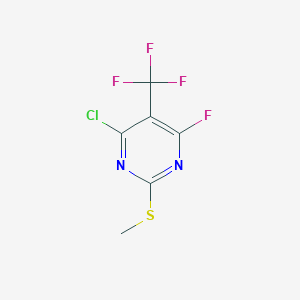

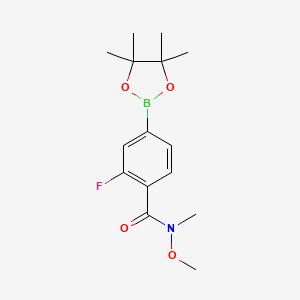
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
